H-Trp-NH2.HCl

Vue d'ensemble

Description

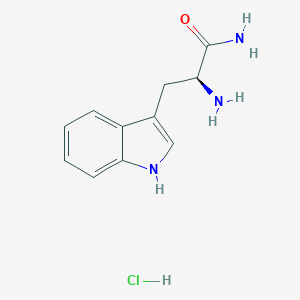

Le chlorhydrate de L-tryptophanamide est un composé chimique de formule moléculaire C11H14ClN3O. Il s'agit d'un amide d'acide aminé dérivé de la L-tryptophane, un acide aminé essentiel. Ce composé est souvent utilisé dans la recherche biochimique et a diverses applications dans les domaines de la chimie, de la biologie et de la médecine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate de L-tryptophanamide peut être synthétisé par réaction de la L-tryptophane avec de l'ammoniaque en présence d'un agent déshydratant. La réaction implique généralement les étapes suivantes :

Activation de la L-tryptophane : La L-tryptophane est activée à l'aide d'un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC).

Amidation : La L-tryptophane activée réagit avec l'ammoniaque pour former la L-tryptophanamide.

Formation du chlorhydrate : La L-tryptophanamide résultante est traitée avec de l'acide chlorhydrique pour former le chlorhydrate de L-tryptophanamide.

Méthodes de production industrielle : La production industrielle de chlorhydrate de L-tryptophanamide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la scalabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de L-tryptophanamide subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des oxydes correspondants.

Réduction : Il peut être réduit pour former des amines.

Substitution : Il peut subir des réactions de substitution avec des halogènes ou d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des agents halogénants comme le chlorure de thionyle (SOCl2) et des nucléophiles comme l'azoture de sodium (NaN3) sont utilisés.

Principaux produits :

Oxydation : Formation d'oxydes et de dérivés hydroxylés.

Réduction : Formation d'amines primaires et secondaires.

Substitution : Formation de dérivés halogénés et d'autres produits substitués.

4. Applications de la recherche scientifique

Le chlorhydrate de L-tryptophanamide a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme substrat dans des études enzymatiques pour étudier l'action des enzymes aminopeptidases.

Biologie : Employé dans des études liées à la synthèse des protéines et aux voies métaboliques.

Médecine : En cours d'étude pour ses effets thérapeutiques potentiels dans le traitement des troubles neurologiques et comme biomarqueur de certaines maladies.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme réactif en synthèse chimique.

5. Mécanisme d'action

Le chlorhydrate de L-tryptophanamide exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques :

Cibles moléculaires : Il agit sur les enzymes aminopeptidases, influençant le métabolisme des protéines.

Voies impliquées : Il est impliqué dans la voie métabolique du tryptophane, affectant la synthèse de la sérotonine et d'autres neurotransmetteurs.

Applications De Recherche Scientifique

Biochemical Research

Tryptophan Metabolism Studies

H-Trp-NH2.HCl plays a crucial role in studies related to tryptophan metabolism. Research indicates that abnormalities in tryptophan catabolism can influence conditions such as diabetes mellitus. The metabolic pathways involving tryptophan are essential for understanding its role in disease pathogenesis, highlighting the importance of this compound in metabolic studies .

Peptide Modification

The compound is also utilized in peptide modification processes. For instance, lipidation of peptides using this compound has been shown to enhance the therapeutic properties of biologically active peptides. This process involves selective modification of tryptophan residues, which can improve the stability and activity of peptide drugs .

Pharmaceutical Applications

Drug Development

In drug development, this compound is investigated for its potential to serve as a precursor or active ingredient in new therapeutics. Its role in modulating neurotransmitter levels makes it a candidate for treatments targeting mood disorders and other neurological conditions.

Case Study: Tryptophan and Mood Regulation

A notable case study examined the effects of dietary tryptophan on serotonin levels and mood regulation. Supplementation with compounds like this compound has been linked to increased serotonin synthesis, suggesting potential applications in managing depression and anxiety disorders .

Structural Biology

Folding Pathways of Peptides

Research into the folding mechanisms of peptides has highlighted the significance of tryptophan residues. Studies utilizing this compound have provided insights into the thermal stability and folding pathways of peptides, demonstrating how tryptophan interactions can initiate folding processes. This understanding is critical for designing stable peptide-based therapeutics .

Analytical Chemistry

Mass Spectrometry Applications

The compound is frequently employed in mass spectrometry for studying intermolecular interactions between aromatic amino acids. Its properties allow researchers to explore enantiomer selectivity and other interactions critical for understanding complex biochemical systems .

Material Science

Bioconjugation Techniques

In material science, this compound is utilized in bioconjugation techniques that link biological molecules with synthetic polymers or nanoparticles. This application is pivotal for developing targeted drug delivery systems that can enhance the efficacy of therapeutic agents while minimizing side effects.

Mécanisme D'action

L-Tryptophanamide hydrochloride exerts its effects by interacting with specific molecular targets and pathways:

Molecular Targets: It acts on aminopeptidase enzymes, influencing protein metabolism.

Pathways Involved: It is involved in the tryptophan metabolic pathway, affecting the synthesis of serotonin and other neurotransmitters.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de L-tryptophanamide peut être comparé à d'autres composés similaires tels que :

- Chlorhydrate de L-phénylalaninamide

- Chlorhydrate de L-tyrosinamide

- Chlorhydrate de L-histidinamide

Unicité :

- Le chlorhydrate de L-tryptophanamide est unique en raison de son interaction spécifique avec les enzymes aminopeptidases et de son rôle dans la voie métabolique du tryptophane. Il a des applications distinctes dans la recherche neurologique et les études thérapeutiques .

Activité Biologique

H-Trp-NH2.HCl, or (S)-2-Amino-3-(1H-indol-3-yl)propanamide hydrochloride, is a derivative of tryptophan that plays a significant role in various biological processes. This compound is primarily studied for its potential therapeutic applications, particularly in neuropharmacology and as a precursor in the synthesis of bioactive peptides.

- Molecular Formula : C₁₃H₁₅N₃O₅

- Molecular Weight : 293.275 g/mol

- Melting Point : 250°C

- Boiling Point : 498.7°C at 760 mmHg

This compound is known to influence several biological pathways due to its structural similarity to neurotransmitters and hormones. It is involved in:

- Serotonin Synthesis : As a precursor to serotonin, this compound impacts mood regulation and sleep patterns.

- Melatonin Production : It contributes to melatonin synthesis, affecting circadian rhythms and sleep cycles.

- Neurotransmitter Modulation : The compound may modulate neurotransmitter activity, influencing cognitive functions and emotional responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

-

Antioxidant Properties :

- This compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage in neurodegenerative diseases.

-

Anti-inflammatory Effects :

- Studies suggest that this compound can reduce inflammation markers in various models, indicating its potential use in treating inflammatory conditions.

-

Neuroprotective Effects :

- The compound has demonstrated protective effects on neuronal cells, particularly under conditions of stress or injury.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Reduced cytokine levels | |

| Neuroprotective | Cell survival enhancement |

Case Study: Neuroprotective Role in Alzheimer’s Disease

A study investigated the effects of this compound on neuronal cells exposed to amyloid-beta, a hallmark of Alzheimer's disease. The results indicated that treatment with this compound improved cell viability and reduced apoptosis markers compared to untreated controls. This suggests its potential as a therapeutic agent in neurodegenerative disorders.

Case Study: Modulation of Serotonin Levels

Another study focused on the impact of this compound on serotonin levels in rodent models. The administration of the compound led to a significant increase in serotonin concentration in the brain, correlating with improved mood-related behaviors. This highlights its potential application in treating mood disorders such as depression.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBDANBSEWOYKN-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036172 | |

| Record name | L-Tryptophanamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5022-65-1 | |

| Record name | 1H-Indole-3-propanamide, α-amino-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5022-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-alpha-Amino-1H-indole-3-propionamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005022651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tryptophanamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-amino-1H-indole-3-propionamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.